2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 517874-23-6
Cat. No.: VC2364916
Molecular Formula: C13H15BF2O4
Molecular Weight: 284.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 517874-23-6 |
|---|---|
| Molecular Formula | C13H15BF2O4 |
| Molecular Weight | 284.07 g/mol |
| IUPAC Name | 2-(2,2-difluoro-1,3-benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C13H15BF2O4/c1-11(2)12(3,4)20-14(19-11)8-5-6-9-10(7-8)18-13(15,16)17-9/h5-7H,1-4H3 |
| Standard InChI Key | MSZIPJYFAVSSNT-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(O3)(F)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(O3)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification
2-(2,2-Difluorobenzo[d] dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is known by several synonyms in the chemical literature and commercial catalogs. The compound's identifiers and alternative names are summarized in the table below:
The compound's identity is well-established in chemical databases and literature, allowing researchers to accurately reference and obtain this material for synthetic applications .
Structural Features
The molecule consists of three key structural components that define its chemical behavior:
-
A 2,2-difluorobenzo[d] dioxole group, which features a benzene ring fused to a five-membered dioxole ring containing two fluorine atoms at the 2-position
-
A boronic acid functionality attached to the 5-position of the benzodioxole ring
-
A pinacol protecting group forming a cyclic boronate ester (dioxaborolane)
This specific arrangement contributes to the compound's stability and reactivity profile, making it particularly useful in cross-coupling reactions.
Physical and Chemical Properties
Physical Characteristics
2-(2,2-Difluorobenzo[d] dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically exists as a solid at room temperature. The physical properties of this compound are determined by its molecular structure, particularly the presence of the pinacol boronate ester and the difluorobenzodioxole moiety .
Chemical Reactivity
The compound's chemical reactivity is primarily defined by the boronic ester functionality, which serves as an activated form of the corresponding boronic acid. This functional group enables:
-
Participation in transmetalation reactions during cross-coupling processes
-
Formation of new carbon-carbon bonds when coupled with aryl or vinyl halides
-
Relatively good stability compared to free boronic acids, while maintaining synthetic utility
The difluorobenzodioxole portion contributes specific electronic and steric properties that can influence reactivity patterns and product outcomes in synthetic applications.
Applications in Organic Synthesis
Cross-Coupling Reactions
The primary application of 2-(2,2-Difluorobenzo[d] dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction allows for the strategic attachment of the difluorobenzodioxole moiety to various molecular scaffolds.
The Suzuki-Miyaura coupling typically proceeds as follows:
-
Oxidative addition of an aryl/vinyl halide to a palladium(0) catalyst
-
Transmetalation with the boronate ester (in this case, our target compound)
-
Reductive elimination to form a new carbon-carbon bond
The reaction conditions generally require:
-
A palladium catalyst (commonly Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃)
-
A base (typically K₃PO₄, K₂CO₃, or Cs₂CO₃)
-
An appropriate solvent system (often dioxane, THF, or toluene, possibly with water)
Pharmaceutical and Material Science Applications
The compound serves as a crucial intermediate in the synthesis of complex organic molecules with applications in:
-
Pharmaceutical development - introducing the difluorobenzodioxole moiety into drug candidates
-
Materials science - preparation of functionalized materials with specific electronic or optical properties
-
Agrochemical research - development of new crop protection agents
The difluorobenzodioxole unit is particularly valuable in medicinal chemistry due to its unique electronic properties, metabolic stability, and potential to influence drug-target interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume